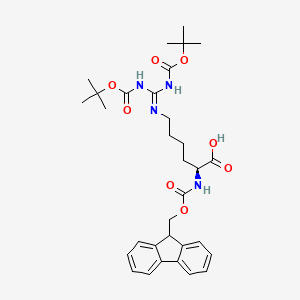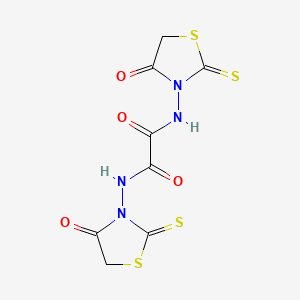
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is a complex organic compound characterized by its unique thiazolidine and oxalamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 4-oxo-2-thioxothiazolidine derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxalamide linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
科学研究应用
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit tumor growth and angiogenesis.
作用机制
The mechanism of action of N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects, such as reduced tumor growth .
相似化合物的比较
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Oxalamide derivatives: Compounds with oxalamide linkages also show comparable properties in terms of stability and reactivity.
Uniqueness
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide is unique due to the combination of thiazolidine and oxalamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
IUPAC Name |
N,N'-bis(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4S4/c13-3-1-19-7(17)11(3)9-5(15)6(16)10-12-4(14)2-20-8(12)18/h1-2H2,(H,9,15)(H,10,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIURYLYWPUZPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C(=O)NN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
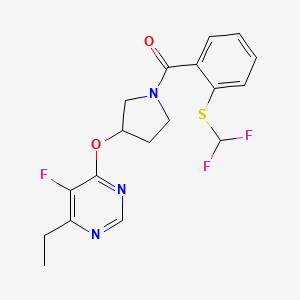
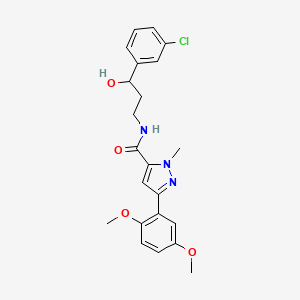
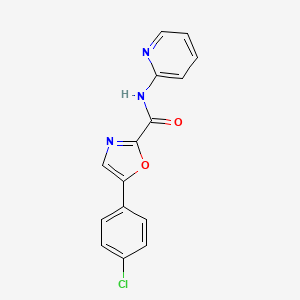
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2641949.png)
![8-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2641951.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2641953.png)
![2-chloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2641956.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2641957.png)
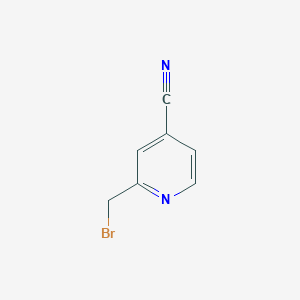
![3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2641962.png)
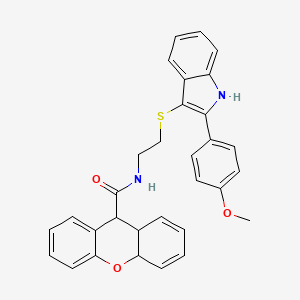
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2641964.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2641966.png)
